N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral effects
Mechanism of Action
Target of Action
The primary target of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide is Cathepsin F . Cathepsin F is a lysosomal cysteine protease that plays a significant role in intracellular protein catabolism .
Mode of Action
It is known that the compound interacts with its target, cathepsin f, and potentially inhibits its activity . This interaction and subsequent inhibition can lead to changes in protein catabolism within the cell .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving protein catabolism. By inhibiting Cathepsin F, the compound can disrupt the normal breakdown of proteins within the cell .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Cathepsin F. By inhibiting this enzyme, the compound can disrupt normal protein catabolism, potentially leading to alterations in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives. This reaction is carried out in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) as both a solvent and a reactant. The reaction is driven to completion using a strong base such as 1,8-diazabicyclo(5.4.0)undec-7-ene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reaction conditions typically involve organic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antitumor activities. The compound has shown bactericidal activity against strains such as Staphylococcus aureus and methicillin-resistant S.
Biological Studies: The compound is used to investigate the roles of reactive oxygen species and reactive nitrogen species in bacterial lethality.
Pharmaceutical Research: It serves as a lead compound for the development of new synthetic classes of antimicrobials.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorobenzene moiety, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can influence the compound’s electronic properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-17-9-12-19(13-10-17)29(25,26)23-18-11-8-16-5-4-14-24(21(16)15-18)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOBPYTYXPQAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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